

Digalacturonic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Digalacturonic acid*

Cat. No.: *B044643*

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This technical guide provides an in-depth overview of **digalacturonic acid**, a disaccharide of significant interest in various scientific fields. Addressed to researchers, scientists, and drug development professionals, this document outlines the core chemical identifiers, experimental protocols for its production and analysis, and insights into its biological significance.

Core Chemical and Physical Properties

Digalacturonic acid, a dimer of galacturonic acid, is a key component of pectin, a complex polysaccharide found in the cell walls of plants. Its chemical structure and properties are fundamental to its biological function and application in research.

Chemical Identifier	Data
CAS Number	28144-27-6, 5894-59-7
IUPAC Name	(2S,3R,4S,5R,6S)-6-[(2R,3S,4S,5R)-5-carboxy-3,4-dihydroxy-6-oxohexan-2-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Chemical Formula	C ₁₂ H ₁₈ O ₁₃
Molecular Weight	370.26 g/mol
SMILES String	O=C(O)[C@H]1O--INVALID-LINK---INVALID-LINK---INVALID-LINK--O)O[C@H]2O">C@H--INVALID-LINK---INVALID-LINK--[C@@H]1O
InChI String	InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2+,3+,4+,5+,6+,7-,8-,11-,12-/m0/s1

Experimental Protocols

The primary method for obtaining **digalacturonic acid** is through the controlled enzymatic hydrolysis of pectin or polygalacturonic acid. This process utilizes specific enzymes to break down the polysaccharide chain into smaller oligomers, including the target disaccharide.

Enzymatic Production of Digalacturonic Acid

Objective: To produce **digalacturonic acid** from pectin through enzymatic hydrolysis.

Materials:

- Pectin (from citrus or apple)
- Endo-polygalacturonase (EC 3.2.1.15)
- Sodium acetate buffer (pH 4.5-5.5)

- Deionized water
- Reaction vessel with temperature and pH control

Procedure:

- Prepare a solution of pectin in sodium acetate buffer at a concentration of 1-5% (w/v). The optimal concentration may vary depending on the pectin source and enzyme activity.
- Adjust the pH of the pectin solution to the optimal range for the endo-polygalacturonase being used (typically between 4.5 and 5.5).
- Equilibrate the solution to the optimal temperature for the enzyme, usually between 40-50°C.
- Add the endo-polygalacturonase to the pectin solution. The enzyme-to-substrate ratio should be optimized for efficient hydrolysis and to favor the production of **digalacturonic acid** over complete hydrolysis to the monomer.
- Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction time is a critical parameter to control the size of the resulting oligogalacturonides.
- Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution using High-Performance Liquid Chromatography (HPLC).
- Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Centrifuge or filter the reaction mixture to remove any insoluble material. The supernatant will contain a mixture of oligogalacturonides, including **digalacturonic acid**.

Purification of Digalacturonic Acid by Ion-Exchange Chromatography

Objective: To purify **digalacturonic acid** from the mixture of oligogalacturonides obtained from enzymatic hydrolysis.

Materials:

- Crude hydrolysate containing **digalacturonic acid**
- Anion-exchange chromatography column (e.g., DEAE-cellulose or a strong anion exchanger)
- Sodium acetate or sodium chloride solutions for gradient elution
- Deionized water
- Fraction collector
- HPLC system for fraction analysis

Procedure:

- Equilibrate the anion-exchange column with a low concentration starting buffer (e.g., 10 mM sodium acetate, pH 5.0).
- Load the crude hydrolysate onto the column. The negatively charged carboxyl groups of the uronic acids will bind to the positively charged resin.
- Wash the column with the starting buffer to remove any unbound neutral sugars.
- Elute the bound oligogalacturonides using a linear or step gradient of increasing salt concentration (e.g., 0.1 M to 1.0 M sodium acetate or sodium chloride). Oligomers will elute based on their charge, which is proportional to their degree of polymerization.

Digalacturonic acid will elute at a specific salt concentration.

- Collect fractions using a fraction collector.
- Analyze the collected fractions for the presence and purity of **digalacturonic acid** using HPLC.
- Pool the fractions containing pure **digalacturonic acid**.
- Desalt the pooled fractions if necessary, for example, by dialysis or size-exclusion chromatography.
- Lyophilize the purified solution to obtain **digalacturonic acid** as a solid powder.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of **digalacturonic acid** in a sample.

Instrumentation:

- HPLC system with a pump, autosampler, and a suitable detector (e.g., refractive index detector (RID) or a UV detector at low wavelength ~210 nm). For enhanced sensitivity and specificity, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) can be used.

Chromatographic Conditions (Example for a C18 column):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous solution of a weak acid like formic acid or phosphoric acid.[\[1\]](#)
- Flow Rate: 0.5 - 1.0 mL/min
- Injection Volume: 10-20 μ L
- Temperature: Ambient or controlled (e.g., 30°C)
- Detection: RID or UV at 210 nm

Procedure:

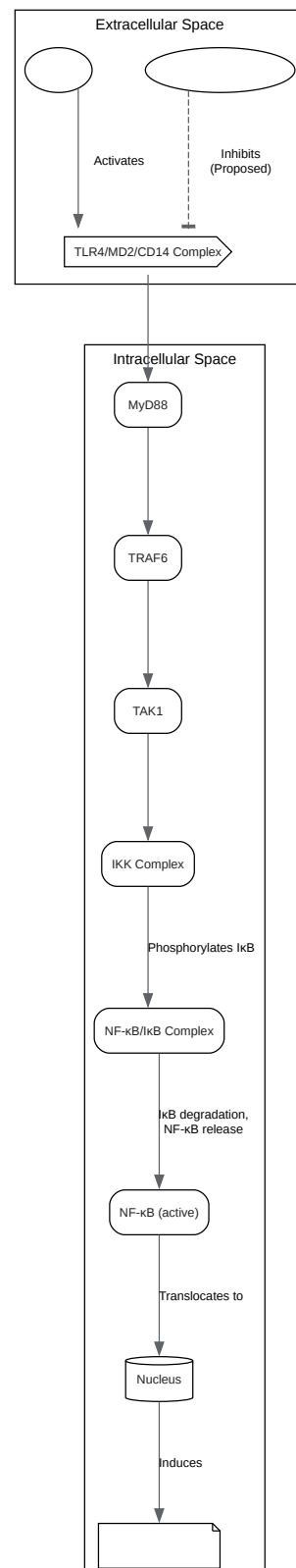
- Prepare a series of standard solutions of known concentrations of pure **digalacturonic acid**.
- Prepare the sample for analysis, ensuring it is filtered through a 0.22 μ m filter.
- Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
- Inject the sample solution.

- Identify the **digalacturonic acid** peak in the sample chromatogram based on its retention time compared to the standard.
- Quantify the amount of **digalacturonic acid** in the sample by interpolating its peak area on the calibration curve.

Biological Signaling Pathways

While research on the direct signaling pathways of **digalacturonic acid** in mammalian cells is ongoing, studies on its monomer, D-galacturonic acid, and related oligogalacturonides have provided significant insights into their immunomodulatory effects. It is plausible that the biological effects of **digalacturonic acid** are mediated, at least in part, through its hydrolysis to D-galacturonic acid.

D-galacturonic acid has been shown to possess anti-inflammatory properties.[\[2\]](#) One proposed mechanism involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway in immune cells such as macrophages.[\[1\]](#)



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